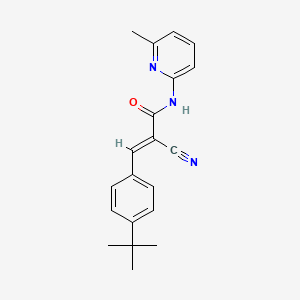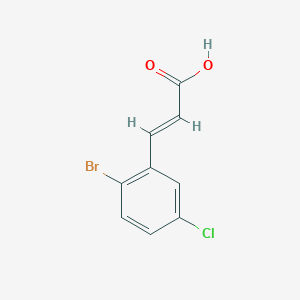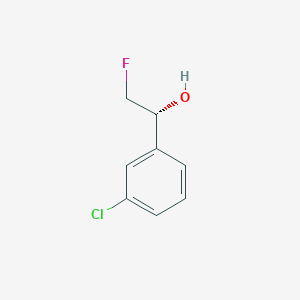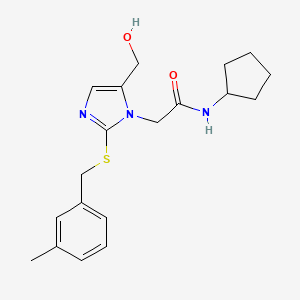
N-(4-(4-氟苯基)噻唑-2-基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms (nitrogen and sulfur) . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide” can be confirmed by its physicochemical properties and spectroanalytical data . The compound has a molecular weight of 221.251 .科学研究应用
微波辅助合成和生物活性
微波辅助合成技术已被用于生成杂化分子,包括与 N-(4-(4-氟苯基)噻唑-2-基)噻吩-2-甲酰胺在结构上相似的化合物。这些化合物表现出抗菌、抗脂肪酶和抗脲酶活性,展示了它们在医学和药学研究中的潜力 (Başoğlu 等人,2013 年)。
荧光染料和溶剂变色性
已经探索了开发用于材料科学和生物成像的潜在应用的有效可调色 4-羟基噻唑基荧光团。这些与 N-(4-(4-氟苯基)噻唑-2-基)噻吩-2-甲酰胺相关的化合物在很宽的光谱范围内显示出荧光,并表现出溶剂变色行为,表明它们在先进荧光显微镜和有机电子学中的效用 (Witalewska 等人,2019 年)。
晶体结构和药学重要性
已经对与 N-(4-(4-氟苯基)噻唑-2-基)噻吩-2-甲酰胺在结构上相关的化合物的晶体结构进行分析,以了解它们的潜在药学应用。这些分析提供了对分子几何和相互作用的见解,这些相互作用可能有助于它们的生物活性,包括抗菌、抗真菌和抗增殖特性 (Nagaraju 等人,2018 年)。
抗癌活性
已经合成并评估了噻吩-2-甲酰胺衍生物的抗癌活性。这些研究已经确定了对各种癌细胞系具有有希望的抑制活性的化合物,突出了噻吩-2-甲酰胺衍生物在开发新的抗癌剂中的潜力 (Atta 等人,2021 年)。
抗菌活性
采用 1,3-偶极环加成方法合成了噻吩基吡唑和异恶唑的研究表明了潜在的抗菌活性。这些发现表明噻吩-2-甲酰胺化合物在开发新的抗菌剂以对抗耐药菌株和真菌方面很有用 (Sowmya 等人,2018 年)。
作用机制
Target of Action
The primary targets of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as phenylpyrazoles
Mode of Action
It’s known that thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
The molecular and cellular effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide’s action are currently unknown. Thiazole derivatives have been associated with a range of effects, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in C-Cl bond . .
生化分析
Biochemical Properties
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, a key process in cell signaling . Additionally, this compound can bind to proteins involved in the regulation of gene expression, thereby modulating the transcriptional activity of specific genes . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell growth, depending on the context. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of key genes involved in cellular metabolism and function .
Molecular Mechanism
At the molecular level, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, the compound can activate or repress gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes that are responsible for its biotransformation, leading to the formation of metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution pattern of the compound can influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . Understanding its subcellular localization helps in elucidating its precise mechanism of action.
属性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEWLNIQULXVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

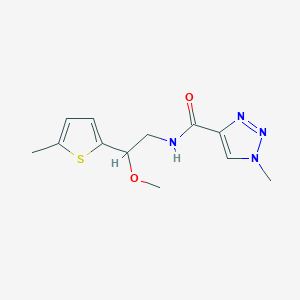
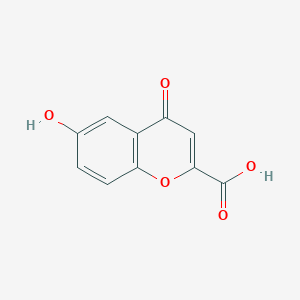
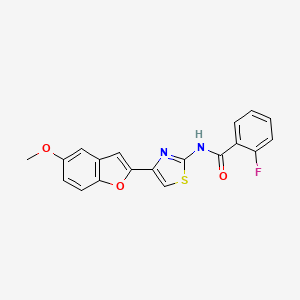
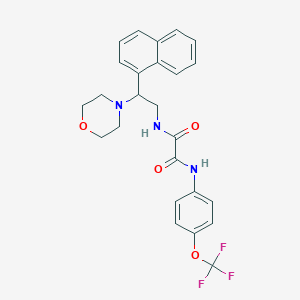
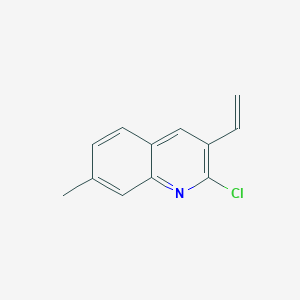

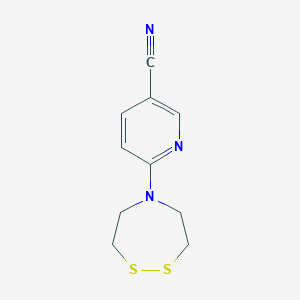


![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)
